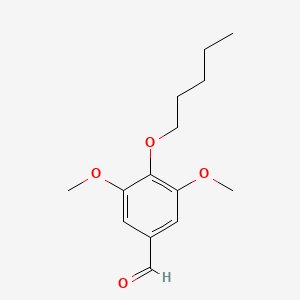

3,5-dimethoxy-4-(pentyloxy)Benzaldehyde

Description

3,5-Dimethoxy-4-(pentyloxy)benzaldehyde is a substituted benzaldehyde derivative characterized by three functional groups: methoxy groups at positions 3 and 5, and a pentyloxy group at position 4. The molecular formula is inferred as C₁₄H₂₀O₄ (based on homologs like 3,5-dimethoxy-4-propoxybenzaldehyde, C₁₂H₁₆O₄ ), with an estimated molecular weight of 264.31 g/mol. This compound likely serves as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, where alkoxy-substituted benzaldehydes are used to modulate lipophilicity and reactivity .

Properties

Molecular Formula |

C14H20O4 |

|---|---|

Molecular Weight |

252.31 g/mol |

IUPAC Name |

3,5-dimethoxy-4-pentoxybenzaldehyde |

InChI |

InChI=1S/C14H20O4/c1-4-5-6-7-18-14-12(16-2)8-11(10-15)9-13(14)17-3/h8-10H,4-7H2,1-3H3 |

InChI Key |

RETVFMBRHIGZRY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC1=C(C=C(C=C1OC)C=O)OC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 3,5-Dimethoxy-4-(pentyloxy)benzaldehyde

General Synthetic Strategy

The synthesis typically starts from a 4-hydroxybenzaldehyde derivative, which undergoes selective bromination, methoxylation, and alkylation to introduce the methoxy and pentyloxy groups at the desired positions. The key challenges addressed in the literature include improving bromination efficiency, avoiding resin formation during methoxylation, and enabling a one-pot reaction for alkylation to enhance yield and purity suitable for pharmaceutical use.

Detailed Stepwise Preparation

Bromination of 4-Hydroxybenzaldehyde

- Starting material: 4-hydroxybenzaldehyde or its methoxy-substituted analogs.

- Bromination is performed to introduce bromine atoms ortho to the hydroxy group, facilitating later substitution.

- The process aims to maximize the utilization of both bromine atoms from the bromine molecule for economic efficiency.

- Reaction conditions involve controlled addition of bromine to avoid overbromination and resin formation.

Methoxylation (Replacement of Aromatic Bromine with Methoxy)

- The brominated intermediate undergoes nucleophilic substitution with alkali metal alkoxides (e.g., sodium methoxide) to replace bromine atoms with methoxy groups at positions 3 and 5.

- This step is optimized to minimize resin formation and reduce solvent use.

- Metal complex catalysts may be employed to enhance reaction rates and selectivity.

Alkylation to Introduce the Pentyloxy Group

- The hydroxy group at position 4 is alkylated with a suitable alkyl halide, such as pentyl bromide or pentyl iodide, to form the pentyloxy substituent.

- Alkylation can be performed as a one-pot reaction immediately following methoxylation without isolating intermediates.

- Typical conditions involve the use of potassium carbonate or other bases in an aprotic solvent under reflux.

- This step yields the final 3,5-dimethoxy-4-(pentyloxy)benzaldehyde with high purity and yield.

Alternative Methods and Catalytic Approaches

While the primary method involves bromination and substitution, metal-catalyzed reactions have been explored for related aromatic aldehydes to improve efficiency and selectivity. For example, transition metal catalysts facilitate nucleophilic substitutions and rearrangements in complex molecule synthesis, although specific catalytic systems for this exact compound are less documented.

Example Reaction Conditions and Yields

Research Discoveries and Optimization Insights

- The process patented in 1996 emphasizes overcoming disadvantages of earlier methods by improving bromination economy and enabling one-pot alkylation, which increases overall yield and product quality for pharmaceutical applications.

- Avoiding resin formation during methoxylation is critical; this is achieved by controlling solvent volume and employing metal complex catalysts.

- Alkylation reactions benefit from the use of potassium carbonate as a base and ethanol or dimethylformamide as solvents, with reflux conditions maintained for 24 hours to ensure complete conversion.

- Purification typically involves standard extraction, washing, drying over anhydrous sodium sulfate, solvent removal under reduced pressure, and column chromatography using silica gel with ethyl acetate/hexane mixtures as eluents to achieve high purity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethoxy-4-(pentyloxy)Benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy and pentyloxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: 3,5-Dimethoxy-4-(pentyloxy)benzoic acid.

Reduction: 3,5-Dimethoxy-4-(pentyloxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Dimethoxy-4-(pentyloxy)Benzaldehyde has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and dyes

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-4-(pentyloxy)Benzaldehyde depends on its specific application. In biological systems, it may interact with cellular components such as enzymes or receptors, leading to various biochemical effects. The methoxy and pentyloxy groups can influence the compound’s lipophilicity and ability to cross cell membranes, affecting its distribution and activity within the body .

Comparison with Similar Compounds

Key Compounds for Comparison:

Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde)

3,5-Dimethoxy-4-propoxybenzaldehyde

4-Butoxy-3-chloro-5-methoxybenzaldehyde

3,5-Dimethoxy-4-(2-methoxyethoxy)benzaldehyde

Table 1: Comparative Properties of Substituted Benzaldehydes

Key Observations:

- Substituent Length and Lipophilicity : Increasing alkoxy chain length (e.g., from methoxy to pentyloxy) enhances lipophilicity, reducing water solubility. This trend is critical in drug design for improving membrane permeability .

- Boiling Points : Longer alkoxy chains increase molecular weight and van der Waals interactions, elevating boiling points. Syringaldehyde (465.7 K) has a lower boiling point than its alkoxy-substituted analogs due to its hydroxyl group and smaller size.

- Reactivity : Methoxy and alkoxy groups are electron-donating, directing electrophilic substitution to specific positions (e.g., para to methoxy groups). Chloro-substituted derivatives (e.g., 4-butoxy-3-chloro) exhibit altered reactivity due to the electron-withdrawing Cl .

Challenges and Opportunities

- Synthetic Complexity : Longer alkoxy chains (e.g., pentyloxy) require multi-step synthesis, increasing production costs .

- Data Gaps : Physical properties like exact melting points and solubility parameters for the pentyloxy derivative remain uncharacterized, necessitating further experimental validation .

Q & A

Q. What are the established synthetic routes for 3,5-dimethoxy-4-(pentyloxy)benzaldehyde, and what reaction conditions are critical for success?

- Methodological Answer : A common approach involves nucleophilic aromatic substitution or alkylation of a precursor like syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde). For example, substituting the hydroxyl group with a pentyloxy moiety can be achieved using pentyl bromide under alkaline conditions. A reflux setup with ethanol as the solvent and glacial acetic acid as a catalyst is often employed, as demonstrated in analogous benzaldehyde derivatives . Key parameters include reaction time (4–6 hours), temperature (80–100°C), and stoichiometric control to minimize side reactions like over-alkylation. Post-reaction, vacuum distillation or column chromatography is recommended for purification .

Q. What analytical techniques are most reliable for characterizing 3,5-dimethoxy-4-(pentyloxy)benzaldehyde?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are primary methods. For GC-MS, using a DB-5 MS column (30 m × 0.25 mm, 0.25 µm film) with a temperature gradient (50°C to 300°C at 10°C/min) provides optimal separation and fragmentation patterns . In H NMR (CDCl), key signals include:

- Aldehyde proton: δ 9.8–10.2 ppm (singlet).

- Methoxy groups: δ 3.8–3.9 ppm (two singlets, integrating to 6H).

- Pentyloxy chain: δ 0.9–1.7 ppm (multiplet) and δ 4.0–4.2 ppm (triplet for –OCH–) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for 3,5-dimethoxy-4-(pentyloxy)benzaldehyde in scalable syntheses?

- Methodological Answer : Yield optimization requires balancing solvent polarity, catalyst loading, and substrate activation. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may increase side reactions. A mixed solvent system (ethanol:DCM, 3:1) improves solubility while minimizing byproducts. Catalytic iodine or phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate alkylation. Kinetic monitoring via TLC or in-situ IR helps identify endpoint conditions. For scale-up, continuous flow reactors reduce thermal gradients and improve reproducibility .

Q. How should contradictions in spectroscopic data (e.g., GC-MS vs. NMR) be resolved during structural validation?

- Methodological Answer : Contradictions often arise from impurities or isomerization. Cross-validate data using:

- High-resolution mass spectrometry (HRMS) to confirm molecular formula.

- 2D NMR (COSY, HSQC) to resolve overlapping signals and assign coupling pathways.

- DSC/TGA to detect polymorphic transitions or decomposition that may affect spectral clarity .

For example, syringaldehyde derivatives can exhibit keto-enol tautomerism, altering NMR shifts; deuteration studies or pH-controlled experiments clarify such ambiguities .

Q. What strategies are effective for studying the biological activity of 3,5-dimethoxy-4-(pentyloxy)benzaldehyde, given its structural similarity to bioactive aldehydes?

- Methodological Answer : Design assays targeting enzymes or receptors known to interact with methoxy-substituted benzaldehydes (e.g., tyrosinase or cytochrome P450 isoforms). Use the following workflow:

Docking simulations (AutoDock Vina) to predict binding affinity.

In vitro enzyme inhibition assays with positive controls (e.g., kojic acid for tyrosinase).

Metabolic stability testing in microsomal preparations (e.g., rat liver S9 fraction).

Note: The pentyloxy chain may enhance lipid membrane permeability, requiring adjusted cell-based assay protocols (e.g., longer incubation times) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.